methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
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Overview
Description
Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a pyrazole derivative with a chlorinated pyrimidine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . By binding to these targets, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine scaffold but differs in the substitution at the carboxylate position.
4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another similar compound with a different substitution pattern, which affects its biological activity and chemical reactivity.
The unique substitution pattern of this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H5ClN4O2 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
methyl 4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H,9,10,11,12) |
InChI Key |
KCCPMIFCERQLAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NN1)N=CN=C2Cl |
Origin of Product |
United States |
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